1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)-

Description

BenchChem offers high-quality 1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-(4-propylcyclohexyl)-1-[4-(4-propylcyclohexyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41F/c1-3-5-22-7-11-24(12-8-22)25-15-17-27(18-16-25)29-20-19-28(21-30(29)31)26-13-9-23(6-4-2)10-14-26/h15-24,26H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJLZDPWUSOULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C=C(C=C3)C4CCC(CC4)CCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575647 | |

| Record name | 2-Fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102714-93-2 | |

| Record name | 2-Fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CBC-33F | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-fluoro-4,4'-bis-(trans-4-n-propylcyclohexyl)biphenyle | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)-

Introduction

1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)- is a fluorinated biphenyl compound that has garnered significant interest within the field of materials science, particularly for its application in liquid crystal displays (LCDs). Its molecular architecture, characterized by a rigid biphenyl core, two terminal propylcyclohexyl rings, and a strategically placed fluorine substituent, imparts a unique combination of physical and chemical properties. These attributes are pivotal for the formulation of advanced liquid crystal mixtures that meet the stringent demands of modern display technology.

This technical guide provides a comprehensive overview of the chemical properties of 1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)-, offering insights into its synthesis, physicochemical characteristics, and the scientific principles underpinning its use in liquid crystal applications. The content is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this specialized molecule.

Physicochemical Properties

The chemical and physical properties of 1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)- are summarized in the table below. These properties are crucial for its behavior in liquid crystal mixtures and for its handling and processing.

| Property | Value | Reference |

| CAS Number | 102714-93-2 | [1][2] |

| Molecular Formula | C30H41F | [1] |

| Molecular Weight | 420.65 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Purity | >98.0% (GC) | [2] |

Molecular Structure and its Impact on Liquid Crystalline Properties

The molecular structure of 1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)- is fundamental to its liquid crystalline behavior. The elongated and rigid biphenyl core, coupled with the aliphatic cyclohexyl rings, provides the necessary shape anisotropy for the formation of liquid crystal phases.

The lateral fluorine substitution on the biphenyl core is a key feature. Fluorine is a small and highly electronegative atom, and its incorporation into liquid crystal molecules can significantly influence their properties.[3] Specifically, the C-F bond introduces a strong dipole moment perpendicular to the long molecular axis. This can lead to a negative dielectric anisotropy (Δε), a desirable characteristic for certain LCD modes of operation, such as vertically aligned (VA) displays.[4][5][6][7] Furthermore, the presence of fluorine can affect the material's birefringence (Δn), viscosity, and clearing point.[8] The two trans-4-propylcyclohexyl groups contribute to the molecule's overall linearity and can influence the packing and intermolecular interactions within the liquid crystal phase.[5][6][7]

Synthesis of 1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)-

The synthesis of asymmetrically substituted biphenyls like the target molecule is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[9][10] A plausible synthetic route would involve the coupling of a suitably substituted arylboronic acid or ester with an aryl halide.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A logical approach to the synthesis of 1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)- involves the Suzuki-Miyaura coupling between 2-fluoro-4-(trans-4-propylcyclohexyl)phenylboronic acid and 1-bromo-4-(trans-4-propylcyclohexyl)benzene.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-fluoro-4-(trans-4-propylcyclohexyl)phenylboronic acid (1.0 equivalent), 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base, typically an aqueous solution of potassium carbonate or sodium carbonate (2.0-3.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)-. Recrystallization from a suitable solvent (e.g., ethanol or isopropanol) can be performed for further purification.

Applications in Liquid Crystal Displays

The unique properties of 1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)- make it a valuable component in liquid crystal mixtures for various LCD applications.

-

Negative Dielectric Anisotropy: As previously discussed, the lateral fluorine substitution is expected to induce a negative dielectric anisotropy (Δε < 0). Liquid crystals with negative Δε are essential for vertically aligned (VA) mode LCDs, which are known for their high contrast ratios and wide viewing angles.

-

High Birefringence: The extended conjugated system of the biphenyl core contributes to a high birefringence (Δn).[8][11] A high Δn allows for the use of thinner liquid crystal cells, which in turn leads to faster switching times, a critical parameter for high-performance displays.

-

Broad Nematic Range: The combination of the rigid core and flexible terminal chains often results in a broad nematic temperature range, ensuring stable operation of the display over a wide range of temperatures.

-

Low Viscosity: While not explicitly documented for this specific compound, the design of modern liquid crystals often targets low viscosity to achieve fast response times. The propylcyclohexyl groups are generally favorable in this regard compared to longer alkyl chains.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.

It is important to note that fluorinated organic compounds can be persistent in the environment.[12] Therefore, proper disposal according to local regulations is crucial.

Conclusion

1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)- is a sophisticated molecule designed for high-performance liquid crystal applications. Its carefully engineered structure, featuring a fluorinated biphenyl core and terminal cyclohexyl rings, provides a desirable combination of properties, including anticipated negative dielectric anisotropy and high birefringence. The Suzuki-Miyaura coupling offers a reliable synthetic route to this and similar compounds. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective utilization in the development of next-generation liquid crystal displays and other advanced optical materials.

References

-

Dąbrowski, R., et al. (2015). High Birefringence Liquid Crystals. Crystals, 5(4), 544-583. Available at: [Link]

-

Gauza, S., et al. (2020). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 10(11), 1033. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Liquid Crystals, 48(14), 2115-2126. Available at: [Link]

-

Chen, P., et al. (2022). Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. ResearchGate. Available at: [Link]

-

Al-Maharik, N., et al. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974-9980. Available at: [Link]

-

Kumar, S. (2018). Fluorine's Impact on Biphenyl-Cyclohexane LCs. Scribd. Available at: [Link]

-

Apostolopoulou, A., et al. (2020). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Polymers, 12(10), 2345. Available at: [Link]

-

O'Hagan, D., et al. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. University of St Andrews Research Portal. Available at: [Link]

-

Al-Maharik, N., et al. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974-9980. Available at: [Link]

-

Kelly, S. M., et al. (2021). Fluorinated triphenylenes and a path to short tailed discotic liquid crystals: synthesis, structure and transport properties. Journal of Materials Chemistry C, 9(45), 16331-16341. Available at: [Link]

-

Wang, Y., et al. (2022). Role of Substituents in the Removal of Emerging Fluorinated Liquid Crystal Monomer Pollutants under the UV/Peroxydisulfate Treatment. ACS ES&T Engineering, 3(1), 116-126. Available at: [Link]

-

Keum, H. W., et al. (2012). Synthesis and Physical Properties of Novel Fluorinated Liquid Crystalline Compounds. Molecular Crystals and Liquid Crystals, 566(1), 191-198. Available at: [Link]

-

PubChem. (n.d.). 1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Baudoin, O. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. In Suzuki-Miyaura Cross-Coupling Reaction. IntechOpen. Available at: [Link]

-

El-Mekabaty, A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18454-18485. Available at: [Link]

-

Ramirez, A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemRxiv. Available at: [Link]

-

Ramirez, A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

-

Bibi, S., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29331-29342. Available at: [Link]

-

Lustig, D. R., et al. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances. Available at: [Link]

-

Hys, J., et al. (2022). Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. Materials, 15(13), 4653. Available at: [Link]

-

PubChem. (n.d.). 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Hebei Maison Chemical Co.,LTD. (n.d.). 2-Fluoro-4-(trans-propylcyclohexyl)phenyl boronic acid. Retrieved from [Link]

Sources

- 1. 1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)- | C30H41F | CID 15606631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl | 102714-93-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. scribd.com [scribd.com]

- 4. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications | MDPI [mdpi.com]

- 5. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. gala.gre.ac.uk [gala.gre.ac.uk]

- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl (CAS 102714-93-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl, a fluorinated biphenyl derivative primarily utilized in the formulation of nematic liquid crystal mixtures. The document elucidates the molecule's chemical and physical properties, outlines a representative synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, and discusses its significance and applications in advanced materials, particularly in liquid crystal displays (LCDs). Safety and handling protocols are also detailed to ensure its proper management in a laboratory setting. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of materials science and drug development.

Introduction: The Significance of Fluorinated Biphenyls in Liquid Crystal Technology

Liquid crystals (LCs) represent a unique state of matter that exhibits properties intermediate between those of conventional liquids and solid crystals.[1] This dual nature, characterized by fluidity and long-range molecular order, is fundamental to their application in a myriad of electro-optical devices, most notably liquid crystal displays (LCDs). Within the vast landscape of liquid crystal materials, fluorinated biphenyl derivatives have emerged as a critical class of compounds. The strategic incorporation of fluorine atoms into the molecular scaffold can significantly modulate the physicochemical properties of the resulting material.[2]

Compared to their non-fluorinated counterparts, fluorinated liquid crystals often exhibit a suite of advantageous characteristics, including optimized dielectric anisotropy, enhanced resistivity, improved voltage retention, and reduced viscosity.[3] These properties are paramount for achieving high-performance displays with fast response times, high contrast ratios, and wide viewing angles. 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl is a prominent example of such a molecule, designed to be a stable and reliable component in advanced liquid crystal formulations.

Physicochemical Properties and Structural Elucidation

The molecular architecture of 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl is meticulously designed to induce and stabilize the nematic liquid crystal phase. The rigid biphenyl core, functionalized with a fluorine atom, provides a strong basis for anisotropic intermolecular interactions. The terminal trans-4-propylcyclohexyl groups contribute to the molecule's elongated shape and influence its melting and clearing points.

Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 102714-93-2 | [4] |

| Molecular Formula | C₃₀H₄₁F | [4] |

| Molecular Weight | 420.65 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | TCI Chemicals |

| Melting Point | 130 °C | TCI Chemicals |

| Purity | >98.0% (GC) | TCI Chemicals |

Structural Representation

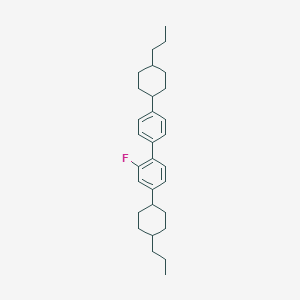

The chemical structure of 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl is depicted below:

Caption: Retrosynthetic approach for the target molecule.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative example for the synthesis of a fluorinated biphenyl liquid crystal and may require optimization for the specific synthesis of 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl.

Materials and Equipment:

-

2-Fluoro-4-(trans-4-propylcyclohexyl)phenylboronic acid

-

1-Bromo-4-(trans-4-propylcyclohexyl)benzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and Ethanol (or another suitable solvent system)

-

Deionized water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq), 2-fluoro-4-(trans-4-propylcyclohexyl)phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

-

Reaction: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate and water, and transfer to a separatory funnel. Separate the organic layer, and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: General workflow for Suzuki-Miyaura coupling.

Applications in Nematic Liquid Crystal Mixtures

2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl is primarily employed as a component in nematic liquid crystal mixtures for display applications. The nematic phase is characterized by molecules that have no positional order but tend to align along a common direction, known as the director. [1]This orientational order can be manipulated by an external electric field, which is the fundamental principle behind LCD technology.

The inclusion of this fluorinated biphenyl derivative in a liquid crystal mixture can contribute to:

-

Broadening the Nematic Range: By carefully selecting the components of a mixture, the temperature range over which the nematic phase is stable can be extended, which is crucial for the operational reliability of displays in various environments.

-

Tuning Dielectric Anisotropy (Δε): The fluorine substituent influences the molecule's dipole moment, which in turn affects the dielectric anisotropy of the mixture. This parameter is critical for determining the threshold voltage required to switch the liquid crystal molecules.

-

Optimizing Birefringence (Δn): Birefringence, the difference between the extraordinary and ordinary refractive indices, is a key factor in determining the thickness of the liquid crystal cell and the overall optical performance of the display. * Reducing Viscosity: Lower viscosity mixtures lead to faster switching times, which is essential for high-frame-rate displays and reducing motion blur.

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed when handling 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl.

Hazard Identification:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Aquatic Hazard: May cause long-lasting harmful effects to aquatic life.

Recommended Handling Procedures:

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and away from direct sunlight or heat sources.

Disposal:

-

Dispose of this material as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into drains or rivers.

Conclusion

2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl stands as a testament to the sophisticated molecular engineering that underpins modern liquid crystal technology. Its carefully designed structure, featuring a fluorinated biphenyl core and terminal cyclohexyl rings, imparts desirable properties that are essential for the formulation of high-performance nematic liquid crystal mixtures. While a detailed, publicly available synthesis protocol and a complete set of its liquid crystalline properties are not widespread, the established principles of Suzuki-Miyaura coupling provide a reliable pathway for its synthesis. This technical guide serves as a foundational resource for researchers, providing insights into its properties, synthesis, and applications, while emphasizing the importance of safe laboratory practices.

References

- Terminal groups enhance the birefringence and dielectric anisotropy of fluorinated terphenyl liquid crystals for AR displays. (n.d.).

- Evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. (2016). Organic & Biomolecular Chemistry, 14(42), 9974-9980.

- Evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. (2016). University of St Andrews Research Portal.

- Liquid crystal. (2024). In Wikipedia.

- Liquid Crystals. (n.d.). Sigma-Aldrich.

- Cas 102714-93-2,1,1. (n.d.). LookChem.

- Liquid Crystal M

- 2-Fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl. (n.d.). TCI Chemicals.

- Liquid Crystals Development of non-reactive fluorine-rich biphenyl molecules and their incorporation into a PDLC system. (2010). Ferroelectrics, 410(1), 104-111.

- The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (2021). The Journal of Physical Chemistry B, 125(16), 4166-4178.

- High Birefringence Liquid Crystals. (2019).

- Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. (2023). Molecules, 28(13), 5220.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Properties of the liquid crystals of some biopolymers. (1988). Advances in Biophysics, 24, 1-56.

- 2-Fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl. (n.d.). TCI Chemicals.

- 2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl. (n.d.). TCI Chemicals.

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. (2022). Molecules, 27(19), 6245.

- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. (2023). Molbank, 2023(4), M1682.

- 2-Fluoro-4-(trans-propylcyclohexyl)phenyl boronic acid. (n.d.). Hebei Maison Chemical Co.,LTD.

- trans-4'(4-n-Propylcyclohexyl)-3,4-difluor-1,1'-biphenyl(bch-3f.f). (n.d.). ChemicalBook.

- 4'-(trans-4-propylcyclohexyl)biphenyl 106349-49-9. (n.d.). TCI (Shanghai) Development Co., Ltd.

- 2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl. (n.d.). TCI Chemicals.

- 4-Fluoro-4'-(trans-4-propylcyclohexyl)biphenyl 98.0+%, TCI America™. (n.d.). Fisher Scientific.

Sources

- 1. Liquid crystal - Wikipedia [en.wikipedia.org]

- 2. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 102714-93-2,1,1′-Biphenyl, 2-fluoro-4,4′-bis(trans-4-propylcyclohexyl)- | lookchem [lookchem.com]

physical properties of 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)-1,1'-biphenyl

An In-depth Technical Guide to the Physicochemical Properties of 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)-1,1'-biphenyl

Abstract: This technical guide provides a comprehensive overview of the physical properties of the liquid crystal compound 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS No. 102714-93-2). While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information on its molecular structure, the expected physicochemical behavior based on its chemical class, and the rigorous experimental protocols required for its full characterization. The guide is intended for researchers and scientists in materials science and drug development, offering both foundational knowledge and practical methodologies for evaluating similar fluorinated liquid crystal materials.

Introduction: The Significance of Molecular Architecture

2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)-1,1'-biphenyl is a calamitic (rod-shaped) thermotropic liquid crystal.[1] Its molecular design is a deliberate exercise in tuning physical properties for potential applications in electro-optic devices, particularly liquid crystal displays (LCDs).[2] The structure can be deconstructed into three key motifs, each contributing critically to its overall behavior:

-

A Rigid Biphenyl Core: Provides the structural anisotropy necessary for the formation of liquid crystalline phases (mesophases).

-

Two trans-4-propylcyclohexyl Wings: These saturated aliphatic rings add to the molecular length and aspect ratio while influencing viscosity. The presence of cyclohexane rings, as opposed to additional aromatic rings, typically leads to reduced viscosity, a desirable trait for fast-switching display applications.[3]

-

A Lateral Fluorine Substituent: The fluorine atom, positioned on the biphenyl core, is the most influential feature. Its high electronegativity introduces a strong dipole moment perpendicular to the long molecular axis. This is a classic strategy for engineering materials with a negative dielectric anisotropy (Δε < 0), which is essential for display modes like Vertical Alignment (VA).[4] The fluoro group also enhances chemical stability and electrical resistivity.[4]

This guide will explore the expected mesomorphic, optical, and dielectric properties stemming from this architecture and detail the experimental workflows necessary to quantify them.

Molecular and Bulk Properties

The fundamental identity and basic physical constants of a material are the foundation for any further characterization.

Chemical Identity

The structure of 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)-1,1'-biphenyl is visualized below.

Caption: Molecular structure of the topic compound.

Physicochemical Data Summary

The following table summarizes the key identifiers and basic physical properties gathered from chemical supplier databases.

| Property | Value | Source(s) |

| CAS Number | 102714-93-2 | [5] |

| Molecular Formula | C₃₀H₄₁F | [5] |

| Molecular Weight | 420.6 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | |

| Purity | >98.0% (GC) | |

| Melting Point | ~130 °C | [5] |

| Boiling Point (Predicted) | 512.1 ± 49.0 °C | [5] |

| Density (Predicted) | 0.979 ± 0.06 g/cm³ | [5] |

Note: The melting point of 130 °C likely represents the transition from a crystalline solid to a liquid crystal phase (Cr → LC) or directly to the isotropic liquid (Cr → I). Further analysis is required to determine the exact nature of this transition.

Mesomorphic (Liquid Crystalline) Properties

The defining characteristic of a liquid crystal is its ability to form intermediate phases (mesophases) between the solid and isotropic liquid states. The number and type of these phases, and the temperatures at which transitions occur, are critical parameters.

Expected Phase Behavior

Given its calamitic structure, this compound is expected to exhibit a nematic (N) phase. In the nematic phase, the molecules have long-range orientational order but no long-range positional order.[1] The presence of the bulky cyclohexyl groups and the lateral fluorine may also promote the formation of more ordered smectic (Sm) phases at lower temperatures, where molecules are arranged in layers.[6]

A typical phase sequence on heating would be: Crystal (Cr) → (Smectic Phase(s)) → Nematic (N) → Isotropic (I)

The temperature at which the material loses all liquid crystalline order and becomes a clear liquid is known as the clearing point (Tₙᵢ or T₋). This is one of the most important properties, as it defines the upper limit of the material's operating temperature range. Laterally fluorinated biphenyls can exhibit a wide range of clearing points depending on the core structure and alkyl chain length.

Caption: Typical phase transitions for a thermotropic liquid crystal.

Anisotropic Physical Properties

The orientational order within liquid crystal phases gives rise to anisotropic physical properties, meaning their measured values depend on the direction relative to the average molecular alignment (the director).

Optical Properties: Birefringence (Δn)

Birefringence is the difference between the refractive index for light polarized parallel to the director (nₑ, extraordinary) and perpendicular to it (nₒ, ordinary).

Δn = nₑ - nₒ

A material with a biphenyl core is expected to have a moderate to high birefringence due to the anisotropy of molecular polarizability from the conjugated π-electron systems. The value of Δn is crucial for optical devices, as the phase shift (and thus the light modulation) is directly proportional to the product of Δn and the device's cell gap (d).

Dielectric Properties: Dielectric Anisotropy (Δε)

Similarly, dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director.

Δε = ε∥ - ε⊥

The molecular structure of 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)-1,1'-biphenyl is specifically designed to produce a negative dielectric anisotropy. The lateral fluorine atom creates a strong dipole moment that is perpendicular to the long molecular axis.[4] This causes ε⊥ to be larger than ε∥, resulting in Δε < 0. Materials with negative Δε are fundamental for VA-mode LCDs, where the liquid crystal molecules align perpendicular to the substrates in the absence of an electric field.

Experimental Characterization Protocols

To validate the expected properties and obtain quantitative data, a systematic experimental approach is required. This section provides self-validating, field-proven methodologies for key measurements.

Caption: Experimental workflow for liquid crystal characterization.

Protocol: Mesophase Identification and Transition Temperatures

A. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperatures and enthalpy changes of all phase transitions.[6][7]

-

Methodology:

-

Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere from room temperature to a point well above the expected clearing point (e.g., 180 °C).

-

Hold the sample in the isotropic phase for 2-5 minutes to erase any thermal history.

-

Cool the sample at the same controlled rate (10 °C/min) back to room temperature.

-

Perform a second heating scan under the same conditions to observe the stabilized thermal behavior.

-

Analysis: Identify endothermic peaks on heating and exothermic peaks on cooling, which correspond to phase transitions. The peak onset temperature is recorded as the transition temperature (e.g., Tₘ, Tₙᵢ). The integrated area of the peak provides the enthalpy of the transition (ΔH).

-

B. Polarized Optical Microscopy (POM)

-

Objective: To visually identify the type of liquid crystal phase by observing its characteristic optical texture.[6]

-

Methodology:

-

Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

-

Position the slide on a hot stage attached to a polarizing microscope.

-

Heat the sample slowly, following the DSC heating/cooling cycle, while observing the sample between crossed polarizers.

-

Analysis: Record the temperatures at which textural changes occur. Compare the observed textures to reference images to identify the phases (e.g., nematic phases show schlieren or marbled textures; smectic phases show focal-conic or mosaic textures). This method provides direct confirmation of the transitions detected by DSC.

-

Protocol: Birefringence (Δn) Measurement

-

Objective: To measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices.

-

Apparatus: An Abbe refractometer equipped with a polarizer and a circulating water bath for temperature control.

-

Methodology:

-

Construct a test cell with a homeotropic alignment layer (for nₑ) and a planar alignment layer (for nₒ) to orient the liquid crystal.

-

Alternatively, use the prism coupling method on a single, well-aligned cell. For the Abbe refractometer method:

-

Calibrate the refractometer using a standard of known refractive index.

-

Set the hot stage to a temperature within the nematic range of the material.

-

Apply a thin, uniform layer of the liquid crystal (in its isotropic phase) onto the prism of the refractometer.

-

Cool the sample into the nematic phase. The surface interactions with the prism will induce a degree of planar alignment.

-

Using the eyepiece, find the borderline between the light and dark fields.

-

Rotate the attached polarizer until the borderline is at its sharpest maximum position. Record the refractive index reading as nₑ.

-

Rotate the polarizer by 90 degrees until the borderline is at its sharpest minimum position. Record the reading as nₒ.

-

Calculate Δn = nₑ - nₒ. Repeat at various temperatures and wavelengths as needed.

-

Protocol: Dielectric Anisotropy (Δε) Measurement

-

Objective: To measure the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity.[8]

-

Apparatus: An LCR meter, a temperature-controlled cell holder, and two types of liquid crystal test cells with a known area (A) and thickness (d).

-

Methodology:

-

Cell Preparation:

-

Homogeneous Cell: Use a cell with alignment layers that orient the LC director parallel to the substrates.

-

Homeotropic Cell: Use a cell with alignment layers that orient the LC director perpendicular to the substrates.

-

-

Fill both cells with the liquid crystal material in its isotropic phase via capillary action.

-

Cool the cells slowly into the nematic phase to ensure proper alignment.

-

Measurement of ε⊥:

-

Place the homogeneous cell in the holder at a set temperature.

-

Measure the capacitance (C⊥) of the cell at a standard frequency (e.g., 1 kHz) with a low probing voltage.

-

Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A) , where ε₀ is the vacuum permittivity.

-

-

Measurement of ε∥:

-

Place the homeotropic cell in the holder at the same temperature.

-

Measure the capacitance (C∥) of the cell.

-

Calculate ε∥ using the formula: ε∥ = (C∥ * d) / (ε₀ * A) .

-

-

Calculation: Calculate Δε = ε∥ - ε⊥. A negative value is expected for this compound.

-

Conclusion

References

- Itoh, T., Naka, Y., & Abe, H. (2020). FiberWobblingMethod (FWM) for investigating shear viscosity in nanometer-sized gap widths. As cited in: Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry.

- Kumar, S. (2001). Liquid Crystals: Experimental study of physical properties and phase transitions. Cambridge University Press.

- Jákli, A., & Saupe, A. (2020). Characterization of Liquid Crystals. As cited in: Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry.

- Demus, D., Goodby, J. W., Gray, G. W., Spiess, H. W., & Vill, V. (2011). Handbook of liquid crystals, Low molecular weight liquid crystals I: Calamitic liquid crystals. John Wiley & Sons.

- Goodby, J. W. (2009). Physical properties of liquid crystals. John Wiley & Sons.

- Wu, S. T., & Chen, C. S. (2014).

- Al-Maharik, N., Kirsch, P., & Slawin, A. M. Z. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974-9980.

- Keum, H. W., et al. (2012). Synthesis and Physical Properties of Novel Fluorinated Liquid Crystalline Compounds. Molecular Crystals and Liquid Crystals, 565(1), 198-206.

- Dabrowski, R., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, 119(12), 4448-4458.

- Cali, M., et al. (2021). A high birefringence liquid crystal for lenses with large aperture. Scientific Reports, 11(1), 1-10.

- Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.

- O'Hagan, D. (2016). Evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. University of St Andrews Research Portal.

- Alfa Chemistry. (n.d.). 1,1'-Biphenyl,2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)-.

- Urban, S., & Gestblom, B. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. As presented in a study by PMC - NIH.

- Czerkas, S. (2018). Electric, Magnetic, Acoustic Properties and Viscosity of Liquid Crystals.

- TCI Chemicals. (n.d.). 2-Fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl.

- Vertex AI Search Result. (n.d.). 2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl.

- PubChem. (n.d.). 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl.

- Sigma-Aldrich. (n.d.). Liquid Crystals.

Sources

- 1. 液晶材料 [sigmaaldrich.com]

- 2. 2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl [myskinrecipes.com]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. materials.alfachemic.com [materials.alfachemic.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)-

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)-, a key component in advanced liquid crystal displays (LCDs) and other electro-optic applications. While specific experimental crystallographic data for this compound is not extensively available in the public domain, this guide synthesizes foundational chemical principles, data from analogous fluorinated biphenyl systems, and theoretical considerations to elucidate its structural characteristics. We will delve into its molecular geometry, the influence of its fluorine substituent, a plausible synthetic pathway via Suzuki-Miyaura cross-coupling, and state-of-the-art purification techniques. Furthermore, we will explore its physicochemical properties and expected liquid crystalline behavior, providing a robust resource for researchers and professionals in materials science and drug development.

Introduction: The Significance of Fluorinated Biphenyl Liquid Crystals

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals. This duality makes them indispensable in a myriad of technologies, most notably in liquid crystal displays (LCDs). The performance of an LCD is intrinsically linked to the molecular structure of its constituent liquid crystal molecules.

1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)- (henceforth referred to as FBP-BPC ) is a calamitic (rod-shaped) liquid crystal that belongs to the fluorinated biphenyl class of compounds. The introduction of fluorine atoms into the molecular core of liquid crystals can significantly enhance their physicochemical properties, leading to materials with high chemical and thermal stability, low viscosity, and optimized dielectric anisotropy.[1] These characteristics are crucial for achieving high-performance displays with fast response times, low power consumption, and wide viewing angles.[2]

This guide will provide an in-depth exploration of the molecular architecture of FBP-BPC, offering insights into how its structure dictates its function as a high-performance liquid crystal.

Molecular Structure and Conformation

The molecular structure of FBP-BPC is characterized by a rigid biphenyl core, substituted with a fluorine atom at the 2-position, and two trans-4-propylcyclohexyl groups at the 4 and 4' positions.

Core Biphenyl Moiety and the Influence of Fluorine

The biphenyl core provides the essential rigidity and linearity required for the formation of liquid crystalline phases. The dihedral angle between the two phenyl rings is a critical parameter influencing the molecule's overall shape and packing behavior. In unsubstituted biphenyl, this angle is approximately 44° in the gas phase, representing a balance between steric hindrance of the ortho-hydrogens and π-conjugation.

The Role of the trans-4-Propylcyclohexyl Groups

The two trans-4-propylcyclohexyl groups at either end of the biphenyl core contribute to the molecule's elongated, rod-like shape, which is a prerequisite for calamitic liquid crystallinity. The trans configuration of the propyl group on the cyclohexane ring ensures a more linear extension of the molecule, promoting the parallel alignment necessary for mesophase formation. These aliphatic chains also influence the material's viscosity and melting point.

Spectroscopic Characterization (Predicted)

While detailed experimental spectra for FBP-BPC are not widely published, we can predict the key features based on its structure:

-

¹H NMR: Resonances in the aromatic region would correspond to the protons on the biphenyl core, with splitting patterns influenced by the fluorine substituent. The aliphatic region would show complex multiplets for the cyclohexyl and propyl protons.

-

¹³C NMR: The carbon signals of the biphenyl core would be informative, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF). The signals for the cyclohexyl and propyl carbons would appear in the aliphatic region.

-

¹⁹F NMR: A single resonance would be expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

-

FTIR: Characteristic vibrational bands would include C-H stretching from the aromatic and aliphatic moieties, C=C stretching from the phenyl rings, and a C-F stretching vibration.

Synthesis and Purification

The synthesis of asymmetrically substituted biphenyls like FBP-BPC is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[5]

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible retrosynthetic analysis for FBP-BPC is illustrated below, pointing towards a Suzuki-Miyaura coupling between a fluorinated phenylboronic acid derivative and a brominated phenylcyclohexyl derivative, or vice versa.

Sources

- 1. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. scribd.com [scribd.com]

- 5. bayer.com [bayer.com]

Spectroscopic Characterization of 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl: A Technical Guide

Introduction

2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl is a complex liquid crystal material, the performance of which is intrinsically linked to its precise molecular structure. For researchers and professionals in drug development and materials science, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth technical overview of the spectroscopic methodologies employed to comprehensively characterize this molecule. We will delve into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed to not only present data but to also elucidate the rationale behind the experimental choices and the logic of spectral interpretation.

While specific experimental data for 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl is not publicly available, this guide will utilize spectroscopic data from analogous structures containing fluorobiphenyl, propyl, and cyclohexyl moieties to illustrate the principles of spectral analysis and interpretation. This approach provides a robust framework for understanding the expected spectroscopic signatures of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution.[1] For a molecule with the complexity of 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete assignment of all atoms and their connectivity.

Experimental Protocol: A Self-Validating System

A robust NMR analysis begins with meticulous sample preparation and selection of appropriate experimental parameters.

Step-by-Step NMR Acquisition Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-characterized residual proton signal.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the reference chemical shift to 0.00 ppm.[3] For ¹⁹F NMR, an external or internal reference standard such as trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆) may be used.[4]

-

-

Instrument Setup and Calibration:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution, which is critical for resolving the complex multiplets expected from the cyclohexyl and propyl groups.

-

The instrument must be properly tuned and shimmed for the specific sample to ensure a homogeneous magnetic field, leading to sharp, well-defined peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of all protons to ensure accurate integration.[5]

-

¹³C NMR: A proton-decoupled ¹³C experiment, such as the DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary detection), is highly recommended. This provides information on the multiplicity of each carbon (CH₃, CH₂, CH, and quaternary C), which is invaluable for spectral assignment.[6]

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Given the high sensitivity and large chemical shift range of ¹⁹F, this experiment is typically rapid.[7][8]

-

2D NMR (COSY, HSQC, HMBC): To definitively assign the complex regions of the spectrum, a suite of two-dimensional NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting different molecular fragments.

-

-

Diagram: NMR Experimental Workflow

Caption: Workflow for the comprehensive NMR analysis of 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, integration, and signal splitting (multiplicity).

Expected Chemical Shift Regions (Illustrative):

| Proton Type | Approximate Chemical Shift (δ, ppm) | Rationale |

| Aromatic Protons (Biphenyl) | 7.0 - 7.6 | Deshielded due to the aromatic ring current. The fluorine substituent will cause additional splitting and shifts.[3] |

| Cyclohexyl Protons (CH) | 1.0 - 2.5 | The chemical shifts of these protons are highly dependent on their axial or equatorial positions and proximity to the biphenyl ring.[2] |

| Propyl Protons (CH₂, CH₃) | 0.8 - 1.8 | Aliphatic protons in a relatively shielded environment. The terminal methyl group will be the most upfield.[5] |

Interpretation Insights:

-

Aromatic Region: The protons on the fluorinated and non-fluorinated rings will exhibit distinct patterns. The fluorine atom will introduce ³JHF and ⁴JHF couplings, further splitting the signals of adjacent protons.

-

Cyclohexyl Region: The trans configuration of the propylcyclohexyl groups is expected to result in broad multiplets for the cyclohexyl protons due to complex spin-spin coupling and conformational averaging.

-

Alkyl Region: The propyl groups will show characteristic patterns: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the cyclohexyl ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Expected Chemical Shift Regions (Illustrative):

| Carbon Type | Approximate Chemical Shift (δ, ppm) | Rationale |

| Aromatic Carbons (Biphenyl) | 110 - 165 | The carbon directly bonded to fluorine will show a large ¹JCF coupling and a significant downfield shift.[6][9] Other aromatic carbons will also be influenced by the fluorine and the cyclohexyl substituents. |

| Cyclohexyl Carbons (CH, CH₂) | 25 - 45 | The chemical shifts will vary depending on their position within the ring and their connection to the biphenyl and propyl groups.[10] |

| Propyl Carbons (CH₂, CH₃) | 10 - 40 | Typical aliphatic carbon chemical shifts.[9] |

DEPTQ for Structural Confirmation: The DEPTQ experiment is crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons, which greatly aids in the assignment of the complex aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of the fluorine atom.[11]

Expected Chemical Shift:

-

For a fluorine atom on a biphenyl ring, the chemical shift is expected in the range of -100 to -140 ppm relative to CFCl₃.[4][12] The exact chemical shift is highly sensitive to the substitution pattern on the aromatic rings.[13][14]

Causality in Experimental Choice: The inclusion of ¹⁹F NMR is non-negotiable for fluorinated compounds. It provides direct evidence of the fluorine atom and can be used to detect impurities that may not be apparent in the ¹H or ¹³C spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent technique for identifying the presence of key functional groups.

Experimental Protocol:

-

A small amount of the sample is analyzed using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. This technique requires minimal sample preparation and provides high-quality spectra.

Expected Characteristic Absorption Bands:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Rationale |

| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of C-H bonds on the biphenyl rings.[15] |

| Aliphatic C-H Stretch | 2850 - 2960 | Arises from the C-H bonds of the cyclohexyl and propyl groups.[16] |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands are expected due to the vibrations of the biphenyl rings.[17] |

| C-F Stretch | 1100 - 1250 | A strong absorption band indicative of the carbon-fluorine bond.[15] |

| C-H Bending (Out-of-Plane) | 690 - 900 | The pattern of these bands can provide information about the substitution pattern of the aromatic rings. |

Diagram: IR Spectroscopy Workflow

Caption: A streamlined workflow for the acquisition and analysis of an FTIR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) is a common method that provides detailed fragmentation patterns, which can be used as a "fingerprint" for the molecule.[18] Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular weight with minimal fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecule.

Expected Mass Spectral Data:

| Ion | Expected m/z (Mass-to-Charge Ratio) | Rationale |

| Molecular Ion [M]⁺ | 420.33 | The calculated monoisotopic mass of C₃₀H₄₁F. High-resolution mass spectrometry should confirm this mass to within a few parts per million. |

| Key Fragment Ions | Various | Fragmentation is expected to occur at the weaker bonds. Common fragmentation pathways for similar structures include the loss of the propyl groups, cleavage of the cyclohexyl rings, and fragmentation of the biphenyl core.[19] The presence of the fluorine atom will influence the fragmentation pattern.[20] |

Interpretation Insights: The fragmentation pattern can provide valuable structural information. For example, the loss of a propyl group (mass = 43) or a propylcyclohexyl group (mass = 125) would be expected. The relative abundance of the fragment ions can help to piece together the structure of the molecule.

Conclusion

The comprehensive spectroscopic characterization of 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl requires a multi-faceted approach, with NMR, IR, and MS each providing critical and complementary pieces of information. While this guide has utilized data from analogous compounds for illustrative purposes, the principles and methodologies described herein provide a robust and self-validating framework for the structural elucidation of this complex liquid crystal and other related materials. For researchers and developers, a thorough understanding and application of these spectroscopic techniques are essential for ensuring the quality, purity, and performance of their materials.

References

- (No author provided). (n.d.). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)

- Berman, H. M., et al. (2020).

- Berman, H. M., et al. (2020).

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- Rahman, M. S., et al. (n.d.). IR spectra of the biphenyl.

- BenchChem. (n.d.). Confirming the Structure of Cyclohexyl Benzoate: A Comparative Guide Using 1H and 13C NMR Spectroscopy.

- (No author provided). (n.d.). ATR-FTIR spectra of the FAPI films with different biphenyl group content in polymer backbone.

- (No author provided). (n.d.).

- SpectraBase. (n.d.). Propyl-1-cyclohexyl cation - Optional[13C NMR] - Chemical Shifts.

- Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1968). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry.

- Martin-Drumel, M.-A., et al. (2014). FIR absorption spectrum of biphenyl and comparison with theoretical calculations. Journal of Molecular Spectroscopy.

- Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of cyclohexene C6h10.

- National Institute of Standards and Technology. (n.d.). Biphenyl. NIST WebBook.

- Pearson+. (n.d.). Determining if substituted biphenyls are chiral or not.

- MDPI. (2024).

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- N

- (No author provided). (n.d.). Fluorine NMR.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- BenchChem. (n.d.).

- (No author provided). (n.d.). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)

- RSC Publishing. (2022).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).

- Natarajan, M. R., et al. (n.d.). Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- National Institute of Standards and Technology. (n.d.). Biphenyl. NIST WebBook.

- ChemicalBook. (n.d.). 4,4'-Difluorobiphenyl(398-23-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2023).

- Indian Journal of Pure & Applied Physics. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB).

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- PubChem. (n.d.). 4-Fluorobiphenyl.

- Jasperse, J. (n.d.).

- PubMed Central. (n.d.).

- Jadhava, S. N., et al. (n.d.).

- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy.

- Wikipedia. (n.d.).

- ResearchGate. (n.d.). 1 H NMR spectra of the cyclohexyl-substituted iron carbonyl complex 8c.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- (No author provided). (n.d.). NMR Chemical Shifts.

- Compound Interest. (2015). a guide to 13c nmr chemical shift values.

- CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I.

- Indian Journal of Pure & Applied Physics. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB).

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. compoundchem.com [compoundchem.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Fluorine NMR - MagLab [nationalmaglab.org]

- 9. compoundchem.com [compoundchem.com]

- 10. rsc.org [rsc.org]

- 11. biophysics.org [biophysics.org]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. researchgate.net [researchgate.net]

- 14. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

synthesis precursors for 1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)-

An In-depth Technical Guide to the Synthesis Precursors for 1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)-

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and critical precursors for the liquid crystal compound 1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)- (CAS No. 102714-93-2)[1][2][3]. With applications in advanced display technologies, the efficient and controlled synthesis of this complex molecule is of significant interest to researchers in materials science and organic chemistry. This document details a robust, convergent synthetic strategy centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will dissect the synthesis of two key precursors: (4-(trans-4-propylcyclohexyl)phenyl)boronic acid and 1-bromo-2-fluoro-4-(trans-4-propylcyclohexyl)benzene . The rationale behind the selection of precursors, detailed step-by-step experimental protocols, and the causality of experimental choices are elucidated to provide a field-proven guide for drug development professionals, researchers, and scientists.

Introduction: The Target Molecule

1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)- is a fluorinated biphenyl compound featuring bulky, non-aromatic cyclohexyl substituents. These structural motifs are characteristic of molecules designed for liquid crystal applications[4]. The fluorine atom modulates the dielectric anisotropy and other mesogenic properties, while the trans-cyclohexyl rings contribute to a desirable clearing point and viscosity. The molecule's formal name is 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)-1,1'-biphenyl, and it presents as a white to light yellow crystalline powder with a melting point of approximately 130°C[3][5].

The synthesis of such unsymmetrical, highly substituted biphenyls is a non-trivial challenge. Direct aromatic substitution methods are often unselective and low-yielding. Modern synthetic chemistry relies heavily on transition metal-catalyzed cross-coupling reactions, which offer a powerful and versatile methodology for constructing C-C bonds with high precision[6][7]. Among these, the Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is preeminent due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of numerous precursors[8][9][10].

Retrosynthetic Strategy: A Convergent Approach

A convergent synthesis, where complex fragments are prepared separately before being joined in the final steps, is the most logical and efficient strategy for the target molecule. The central biphenyl C-C bond is the ideal point for disconnection.

This retrosynthetic analysis identifies two key intermediates of comparable complexity:

-

Precursor A: An arylboronic acid, specifically (4-(trans-4-propylcyclohexyl)phenyl)boronic acid .

-

Precursor B: An aryl halide, specifically 1-bromo-2-fluoro-4-(trans-4-propylcyclohexyl)benzene .

The final bond formation is achieved via a Suzuki-Miyaura cross-coupling reaction.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursor A: (4-(trans-4-propylcyclohexyl)phenyl)boronic Acid

This precursor is commercially available (CAS 146862-02-4)[11][12]. However, for a comprehensive understanding, its synthesis from a more fundamental starting material is outlined below. The synthesis begins with the corresponding aryl bromide, which is converted into the boronic acid.

Foundational Material: 1-Bromo-4-(trans-4-propylcyclohexyl)benzene

The immediate precursor to the boronic acid is 1-bromo-4-(trans-4-propylcyclohexyl)benzene (CAS 86579-53-5), which is also a commercially available specialty chemical[13][14]. Its synthesis typically involves a Friedel-Crafts-type reaction followed by reduction, or a cross-coupling reaction to attach the propylcyclohexyl moiety to a bromobenzene ring.

Protocol: Borylation of Aryl Bromide

This protocol describes the conversion of the aryl bromide to the boronic acid via a lithium-halogen exchange followed by reaction with a borate ester. This is a standard and highly reliable method for preparing arylboronic acids.

Reaction Scheme: Br-Ph-(trans-4-propylcyclohexyl) + n-BuLi → Li-Ph-(trans-4-propylcyclohexyl) Li-Ph-(trans-4-propylcyclohexyl) + B(OiPr)₃ → [Complex] --(H₃O⁺)→ (HO)₂B-Ph-(trans-4-propylcyclohexyl)

| Parameter | Specification | Justification |

| Starting Material | 1-Bromo-4-(trans-4-propylcyclohexyl)benzene | The aryl bromide provides the scaffold for the boronic acid. |

| Reagent | n-Butyllithium (n-BuLi), 2.5 M in hexanes | A strong organolithium base required for the lithium-halogen exchange at low temperatures. |

| Reagent | Triisopropyl borate | The electrophilic boron source that traps the aryllithium intermediate. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic polar solvent that is stable to n-BuLi at low temperatures and effectively solvates the intermediates. |

| Temperature | -78 °C (Dry ice/acetone bath) | Critical for preventing side reactions, such as ortho-lithiation or reaction with the solvent. |

| Workup | Aqueous HCl (e.g., 2 M) | Acidic workup hydrolyzes the borate ester intermediate to the desired boronic acid. |

Step-by-Step Methodology:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a septum is charged with 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for an additional 2 hours, then allowed to warm slowly to room temperature overnight.

-

Quenching & Workup: The reaction is cooled in an ice bath and cautiously quenched by the slow addition of 2 M HCl. The mixture is stirred vigorously for 1 hour.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure (4-(trans-4-propylcyclohexyl)phenyl)boronic acid[15][16].

Caption: Synthetic workflow for Precursor A.

Synthesis of Precursor B: 1-Bromo-2-fluoro-4-(trans-4-propylcyclohexyl)benzene

This precursor is not a common catalog item and requires a dedicated synthesis. A plausible route involves the selective functionalization of a di-halogenated benzene ring using a palladium-catalyzed cross-coupling reaction.

Foundational Material: 1,4-Dibromo-2-fluorobenzene

This commercially available starting material provides the correct substitution pattern of the bromo and fluoro groups on the aromatic ring. The two bromine atoms have different electronic environments, which can be exploited for selective coupling. The bromine at C4 is less sterically hindered and para to the fluorine, while the bromine at C1 is ortho to the fluorine, making it more sterically hindered and electronically different. This difference can be leveraged for a selective mono-coupling reaction.

Protocol: Selective Suzuki or Negishi Mono-Coupling

A selective mono-coupling reaction is required to install the propylcyclohexyl group at the 4-position, leaving the bromine at the 1-position for the final convergent coupling step. A Negishi coupling (using an organozinc reagent) or a carefully controlled Suzuki coupling can achieve this.

Reaction Scheme (Suzuki Example): (1,4-dibromo-2-fluoro)Ph + (trans-4-propylcyclohexyl)B(OH)₂ --(Pd Catalyst)→ 1-Bromo-2-fluoro-4-(trans-4-propylcyclohexyl)benzene

| Parameter | Specification | Justification |

| Starting Material | 1,4-Dibromo-2-fluorobenzene (1.5-2.0 eq) | Using an excess of the dibromide disfavors double coupling and pushes the reaction towards the mono-coupled product. |

| Reagent | (trans-4-Propylcyclohexyl)boronic acid | The source of the propylcyclohexyl moiety. |

| Catalyst | Pd(dppf)Cl₂ or similar Pd(II) catalyst | A robust palladium catalyst effective for cross-coupling with sterically demanding partners. |

| Base | K₂CO₃ or Cs₂CO₃ | The base is essential for the transmetalation step in the Suzuki catalytic cycle. |

| Solvent | Dioxane/Water or Toluene/Water | A biphasic solvent system is common for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents. |

| Temperature | 80-100 °C | Thermal energy is required to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps. |

Step-by-Step Methodology:

-

Preparation: To a flask are added 1,4-dibromo-2-fluorobenzene (1.5 eq), (trans-4-propylcyclohexyl)boronic acid (1.0 eq), potassium carbonate (3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%).

-